6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol
Description
Properties
IUPAC Name |
3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S2/c1-9-13(11-7-8-12(18)17-16-11)19-14(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYBCTILQFNBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NNC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol typically involves the formation of the thiazole ring followed by the construction of the pyridazine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. This intermediate can then be reacted with hydrazine derivatives to form the pyridazine ring under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol is being explored for its therapeutic properties , including:
- Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its application in treating infections.
- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, showcasing its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, providing avenues for treating inflammatory diseases.
Biological Research
The compound is also investigated for:
- Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes linked to disease processes, which could lead to novel therapeutic strategies.
- Receptor Modulation : Research indicates that it may interact with various receptors, modulating their activity and affecting cellular responses.
Case Studies and Findings
Several studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol
- Core Structure : 1,2,4-Triazole instead of pyridazine.
- Key Substituents: Amino (-NH2) and thiol groups.
- Biological Activity: Demonstrated antifungal activity against Candida species via lanosterol-14α-demethylase inhibition, with a docking score of -7.9 kcal/mol .
- Comparison: The pyridazine analogue exhibits a stronger binding affinity (-8.5 kcal/mol) to lanosterol demethylase, likely due to better π-π stacking with the enzyme’s heme cofactor .
Schiff Base Derivatives (e.g., 4-(3-Bromobenzylideneamino)-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol)
- Core Modification : Schiff base (imine) linkage introduced via condensation with aromatic aldehydes.
- Impact : Enhanced solubility and selectivity for fungal cytochrome P450 enzymes, with a docking score of -8.2 kcal/mol .
- ADMET Profile : High protein binding may reduce bioavailability compared to the pyridazine-thiol compound .
Thiazole-Pyrazole Hybrids
Thiazole-Pyrazole Chalcones (e.g., (E)-1-(4-Methyl-2-phenylthiazol-5-yl)-3-(1,3-diphenyl-1H-pyrazole-4-yl)prop-2-en-1-one)
- Core Structure : Chalcone (α,β-unsaturated ketone) integrating thiazole and pyrazole rings.
- Biological Activity : Superior antioxidant activity (IC50 = 12.3 µM in DPPH assay) attributed to electron delocalization in the conjugated system .
- Comparison : The pyridazine-thiol compound may exhibit lower antioxidant potency but better antifungal efficacy due to thiol-mediated enzyme inhibition .
Pyridazine Derivatives with Varied Substituents
6-(2-Methoxyphenyl)pyridazine-3-thiol
- Substituent : Methoxy (-OCH3) group at the phenyl ring.
- Impact : Increased electron-donating capacity improves solubility but reduces membrane permeability compared to the methyl-phenylthiazole analogue .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Antifungal Mechanism: The pyridazine-thiol compound outperforms triazole analogues in binding to lanosterol demethylase, suggesting its pyridazine core better accommodates the enzyme’s active site .
- Antioxidant Activity : Thiazole-pyrazole chalcones exhibit stronger radical scavenging due to conjugation, but the pyridazine-thiol’s thiol group may enable alternative mechanisms like glutathione peroxidase mimicry .
- ADMET Optimization : Computational models predict favorable absorption and low toxicity for the pyridazine-thiol compound, whereas triazole derivatives carry higher metabolic risks .
Biological Activity
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol is a heterocyclic compound notable for its unique structure, which combines both thiazole and pyridazine rings with a thiol group. This combination imparts distinctive physicochemical properties, making it a candidate of interest in medicinal chemistry and drug discovery. The biological activity of this compound has been explored across various domains, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Thiazole ring : Contributes to biological activity through its electron-withdrawing properties.
- Pyridazine ring : Known for its role in enhancing pharmacological effects.
- Thiol group : Acts as a reactive site, influencing interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structural features allow it to modulate the activity of these targets, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The thiol group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess potent inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro, showing promising results against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin) | 10.5 | Induction of apoptosis |
| MCF7 (breast) | 8.3 | Cell cycle arrest |
| HeLa (cervical) | 12.0 | Inhibition of proliferation |
Case Studies
-
Study on Antitumor Activity :
In a study exploring the antitumor effects of thiazole derivatives, it was found that the presence of electron-donating groups significantly enhanced cytotoxicity against cancer cells. The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent . -
Anti-inflammatory Properties :
Another research effort investigated the anti-inflammatory effects of thiazole-containing compounds, revealing that they could inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other thiazole derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Thiazole-Pyridazine | Antimicrobial, Anticancer |
| 6-(4-Methylthiazol-5-yl)pyridine | Thiazole-Pyridine | Moderate Antimicrobial |
| 6-(2-Aminothiazol-4-yl)pyridazine | Thiazole-Pyridazine | Strong Anticancer |
Q & A
Q. Basic Research Focus
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks to confirm the thiol (-SH) proton (δ ~3.5–4.5 ppm) and aromatic protons in the thiazole/pyridazine rings .
- FTIR : Identify S-H stretching (~2500 cm⁻¹) and C=S vibrations (~1200 cm⁻¹) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks .
Q. Advanced Research Focus
- Computational Studies :
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software. Compare with experimental UV-Vis spectra .
- Molecular Electrostatic Potential (MEP) : Map reactive sites for nucleophilic/electrophilic attacks .
What strategies are effective in modifying the thiol group to enhance biological activity while maintaining stability?
Q. Basic Research Focus
- S-Alkylation : React with alkyl halides (e.g., methyl iodide) to form thioethers, improving metabolic stability .
- Mannich Bases : Introduce aminoalkyl groups via formaldehyde and secondary amines to enhance solubility and target binding .
- Protection-Deprotection : Use trityl groups to protect the thiol during synthesis, then remove with trifluoroacetic acid .
Q. Advanced Research Focus
- Prodrug Design : Convert the thiol to a disulfide (-S-S-) or thiophosphate (-S-PO₃H₂) for controlled release in reducing environments (e.g., tumor tissues) .
How do molecular docking studies predict the interaction of this compound with biological targets like fungal enzymes?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes such as fungal 14-α-demethylase (CYP51, PDB: 3LD6) due to structural similarities with triazole antifungals .
- Docking Workflow :
- Prepare the ligand (protonation states, tautomers) using OpenBabel.
- Use AutoDock Vina or Schrödinger Glide to simulate binding modes. Focus on hydrogen bonds with heme iron or active-site residues (e.g., Tyr118) .
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via MD simulations (NAMD/GROMACS) to assess binding stability .
What methodologies resolve contradictions in reported bioactivity data across different studies?
Q. Advanced Research Focus
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antifungal MIC assays) to control variables like inoculum size and incubation time .
- SAR Analysis : Compare analogs (e.g., 4-nitrophenyl or methylisoxazolyl derivatives) to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring may enhance antifungal potency .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, accounting for outliers or assay sensitivity differences .
How can researchers assess the tautomeric behavior of the thiol group and its impact on reactivity?
Q. Advanced Research Focus
- Spectroscopic Titration : Monitor pH-dependent thiol-thione tautomerism using UV-Vis (shift in λmax) or NMR (disappearance of S-H signal) .
- Computational Analysis : Calculate tautomer stability (ΔG) via DFT. Thione forms (C=S) are often more stable in non-polar solvents, while thiols dominate in aqueous media .
What in vitro models are suitable for evaluating the compound’s mechanism of action against resistant pathogens?
Q. Advanced Research Focus
- Time-Kill Assays : Determine bactericidal/fungicidal activity against Candida auris or Aspergillus fumigatus biofilms .
- Resistance Induction : Serial passaging in sub-inhibitory concentrations to assess mutation frequency and resistance mechanisms (e.g., efflux pump upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
